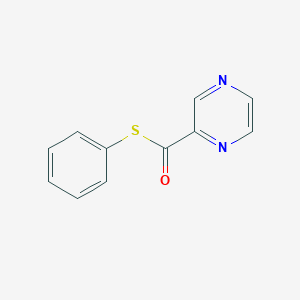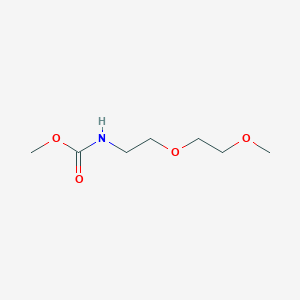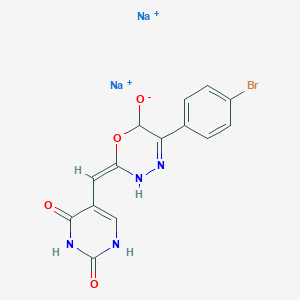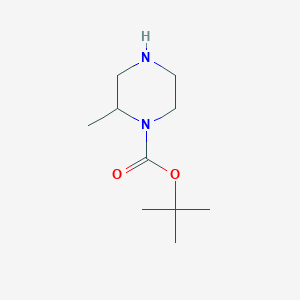
5-(1-Phenylethyl)salicylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Phenylethyl)salicylic acid, also known as PAS, is a synthetic derivative of salicylic acid. PAS has been extensively studied for its potential therapeutic applications due to its anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. 5-(1-Phenylethyl)salicylic acid inhibits the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and chemokines. 5-(1-Phenylethyl)salicylic acid also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-(1-Phenylethyl)salicylic acid has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo models. 5-(1-Phenylethyl)salicylic acid has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, 5-(1-Phenylethyl)salicylic acid has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. Additionally, 5-(1-Phenylethyl)salicylic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid. One potential direction is the development of 5-(1-Phenylethyl)salicylic acid analogs with improved solubility and efficacy. Another potential direction is the study of 5-(1-Phenylethyl)salicylic acid in clinical trials to establish its safety and efficacy in humans. Additionally, the potential use of 5-(1-Phenylethyl)salicylic acid in combination with other anti-inflammatory or anti-cancer agents should be explored. Finally, the potential use of 5-(1-Phenylethyl)salicylic acid as a diagnostic tool for inflammatory or cancerous conditions should be investigated.
Conclusion
In conclusion, 5-(1-Phenylethyl)salicylic acid is a synthetic derivative of salicylic acid that has been extensively studied for its potential therapeutic applications. 5-(1-Phenylethyl)salicylic acid exhibits anti-inflammatory and anti-cancer properties by inhibiting the NF-κB signaling pathway. 5-(1-Phenylethyl)salicylic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(1-Phenylethyl)salicylic acid, including the development of 5-(1-Phenylethyl)salicylic acid analogs, clinical trials, and the potential use in combination therapy or as a diagnostic tool.
合成法
The synthesis of 5-(1-Phenylethyl)salicylic acid involves the reaction of salicylic acid with 1-phenylethanol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of 5-(1-Phenylethyl)salicylic acid. The yield of the reaction can be improved by using a higher concentration of the catalyst and optimizing the reaction conditions.
科学的研究の応用
5-(1-Phenylethyl)salicylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-cancer properties. 5-(1-Phenylethyl)salicylic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 5-(1-Phenylethyl)salicylic acid has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
特性
CAS番号 |
114810-60-5 |
|---|---|
製品名 |
5-(1-Phenylethyl)salicylic acid |
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC名 |
2-hydroxy-5-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |
InChIキー |
MSOVRVJXGBFBNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)






![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)